molecular formula C20H24ClNO2 B5739639 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide

Cat. No. B5739639
M. Wt: 345.9 g/mol
InChI Key: CQZFLXMZBJAEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. It was first synthesized in the early 2000s by a team of researchers at Abbott Laboratories and has since been the subject of numerous scientific studies.

Mechanism of Action

2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide acts as a selective agonist for the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. By activating CB2 receptors, 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide may reduce inflammation and modulate immune function, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain, and to improve motor function in animal models of Parkinson's disease. Additionally, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide as a research tool is its selectivity for the CB2 receptor, which allows for more specific targeting of immune cells and inflammation. However, one limitation of 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide is its relatively short half-life, which may make it less suitable for long-term studies.

Future Directions

There are a number of potential future directions for research on 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's, where it may have neuroprotective effects. Additionally, it may be useful in the treatment of chronic pain and inflammation, as well as in the development of new immunomodulatory therapies. Further studies are needed to fully explore the potential therapeutic applications of 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide involves a multistep process that begins with the reaction of 2,6-diethylphenol with 4-chlorobenzyl chloride to produce 2,6-diethylphenyl 4-chlorobenzoate. This intermediate is then reacted with 2-bromo-2-methylpropanenitrile to produce 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models, suggesting that it may be useful in the treatment of conditions such as chronic pain, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO2/c1-5-14-8-7-9-15(6-2)18(14)22-19(23)20(3,4)24-17-12-10-16(21)11-13-17/h7-13H,5-6H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZFLXMZBJAEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide

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